

"1,4-Bis(bromoacetoxy)-2-butene" chemical structure and reactivity

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Compound of Interest

Compound Name: 1,4-Bis(bromoacetoxy)-2-butene

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An In-Depth Technical Guide to **1,4-Bis(bromoacetoxy)-2-butene**: Structure, Reactivity, and Applications in Bioconjugation and Drug Development

Abstract

1,4-Bis(bromoacetoxy)-2-butene is a potent, bifunctional alkylating agent characterized by two bromoacetyl ester groups attached to a central 2-butene core. This unique structure renders it highly reactive towards nucleophiles, making it an invaluable tool for researchers in chemical biology, materials science, and drug development. Its ability to act as a covalent cross-linking agent allows for the introduction of stable linkages within or between macromolecules, such as proteins and nucleic acids. This guide provides a comprehensive overview of the compound's chemical structure, stereoisomerism, synthesis, and core reactivity. It further explores its practical applications, particularly in protein structure-function studies and as a potential component in the design of advanced therapeutics. Detailed experimental protocols and critical safety information are provided to equip scientists with the knowledge required for its effective and safe utilization.

Chemical Identity and Physicochemical Properties

Nomenclature and Identifiers

- Systematic Name: 2-Butene-1,4-diyI bis(bromoacetate)[1][2]
- Common Synonyms: **1,4-Bis(bromoacetoxy)-2-butene**, BBAB[2]

- CAS Number: 20679-58-7[2][3]
- Molecular Formula: C₈H₁₀Br₂O₄[3][4]
- Molecular Weight: 329.97 g/mol [3]

Chemical Structure and Stereoisomerism

The structure of **1,4-Bis(bromoacetoxy)-2-butene** features two key reactive centers: the electrophilic carbon atoms adjacent to the bromine atoms. These α -bromo carbonyl systems are highly susceptible to nucleophilic attack. The central carbon-carbon double bond introduces the possibility of geometric isomerism, resulting in two distinct stereoisomers:

- **cis-(Z)-1,4-Bis(bromoacetoxy)-2-butene**: Both bromoacetoxy groups are on the same side of the double bond. This isomer is structurally related to cis-2-butene-1,4-diol.[5]
- **trans-(E)-1,4-Bis(bromoacetoxy)-2-butene**: The bromoacetoxy groups are on opposite sides of the double bond. This isomer is derived from trans-2-butene-1,4-diol.[6]

The choice of isomer is critical as the spatial distance and orientation between the two alkylating groups directly influence the geometry of the resulting cross-link, which is a key consideration in applications like protein structure analysis or the development of constrained peptides.

Physicochemical Data

The following table summarizes the key physical and chemical properties of **1,4-Bis(bromoacetoxy)-2-butene**.

Property	Value	Source(s)
Appearance	Light red-yellow liquid	[3]
Density	1.77 g/mL at 25 °C	[3][7]
Flash Point	179.3 °C	[7]
Boiling Point	~68 °C (rough estimate)	[7]
Solubility	Insoluble in water.[8] Soluble in many organic solvents.	
EINECS	243-962-9	[2]

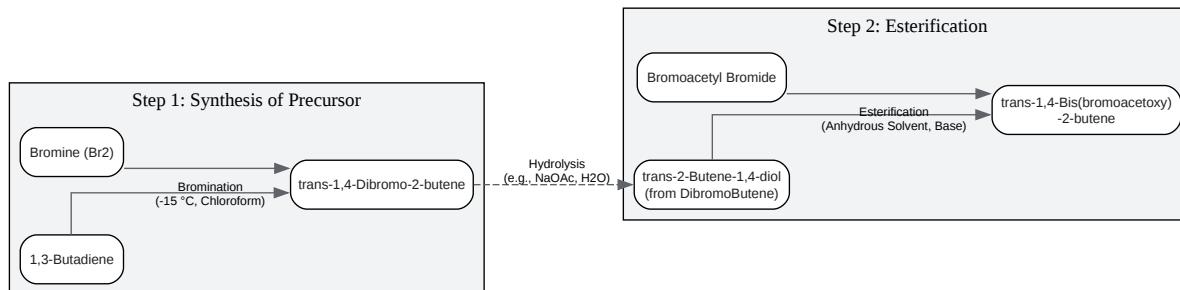
Synthesis and Purification

Overview of Synthetic Strategies

The most direct and reliable method for synthesizing **1,4-Bis(bromoacetoxy)-2-butene** is the esterification of the corresponding diol, cis- or trans-2-butene-1,4-diol. This approach provides excellent control over the final product's stereochemistry. The choice of the acylating agent is crucial for reaction efficiency and purity. Bromoacetyl bromide is highly reactive and effective but requires careful handling due to its lachrymatory and corrosive nature.

Protocol 1: Synthesis via Esterification of 2-Butene-1,4-diol

This protocol details the synthesis of trans-**1,4-Bis(bromoacetoxy)-2-butene** from trans-1,4-dibromo-2-butene as a precursor, which can be synthesized from 1,3-butadiene and bromine. [9][10] A similar pathway can be followed using the cis-isomer.

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